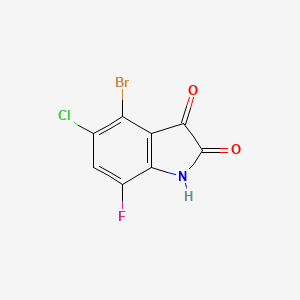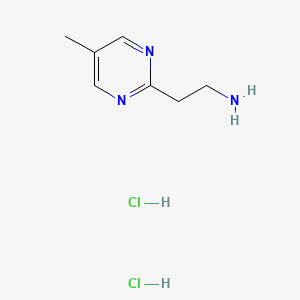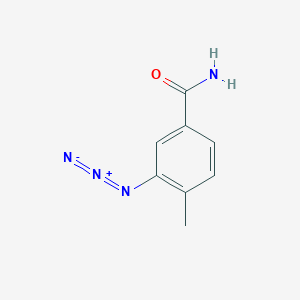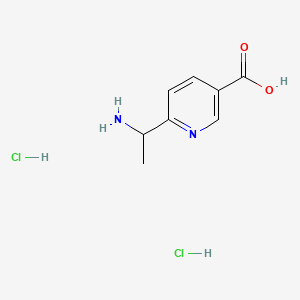
6-(1-Aminoethyl)pyridine-3-carboxylic acid dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(1-Aminoethyl)pyridine-3-carboxylic acid dihydrochloride is a chemical compound with the molecular formula C8H12Cl2N2O2 It is a derivative of pyridine, a basic heterocyclic organic compound with the formula C5H5N
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-(1-Aminoethyl)pyridine-3-carboxylic acid dihydrochloride typically involves the reaction of pyridine-3-carboxylic acid with an appropriate amine under controlled conditions. The reaction is usually carried out in the presence of a dehydrating agent to facilitate the formation of the amide bond. The resulting product is then treated with hydrochloric acid to obtain the dihydrochloride salt.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-purity starting materials and optimized reaction conditions ensures the efficient production of the compound with minimal impurities.
Análisis De Reacciones Químicas
Types of Reactions
6-(1-Aminoethyl)pyridine-3-carboxylic acid dihydrochloride can undergo various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The carboxylic acid group can be reduced to form the corresponding alcohol.
Substitution: The pyridine ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic substitution reactions often require catalysts such as iron(III) chloride (FeCl3) or aluminum chloride (AlCl3).
Major Products Formed
Oxidation: Nitroso or nitro derivatives of the compound.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated derivatives of the pyridine ring.
Aplicaciones Científicas De Investigación
6-(1-Aminoethyl)pyridine-3-carboxylic acid dihydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a ligand in biochemical assays.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals.
Mecanismo De Acción
The mechanism of action of 6-(1-Aminoethyl)pyridine-3-carboxylic acid dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The aminoethyl group can form hydrogen bonds with active sites, while the pyridine ring can participate in π-π interactions with aromatic residues. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
Pyridine-3-carboxylic acid:
6-(1-Aminoethyl)pyridine: Lacks the carboxylic acid group but has similar reactivity due to the presence of the aminoethyl group.
Pyridine-3-carboxamide: Another derivative of pyridine-3-carboxylic acid, used in various biochemical applications.
Uniqueness
6-(1-Aminoethyl)pyridine-3-carboxylic acid dihydrochloride is unique due to the presence of both the aminoethyl and carboxylic acid groups, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a versatile compound for various applications in research and industry.
Propiedades
Fórmula molecular |
C8H12Cl2N2O2 |
|---|---|
Peso molecular |
239.10 g/mol |
Nombre IUPAC |
6-(1-aminoethyl)pyridine-3-carboxylic acid;dihydrochloride |
InChI |
InChI=1S/C8H10N2O2.2ClH/c1-5(9)7-3-2-6(4-10-7)8(11)12;;/h2-5H,9H2,1H3,(H,11,12);2*1H |
Clave InChI |
FEOCFIVXDOLOTK-UHFFFAOYSA-N |
SMILES canónico |
CC(C1=NC=C(C=C1)C(=O)O)N.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[3-(1-Aminoethyl)phenyl]methanesulfonamide](/img/structure/B13484682.png)
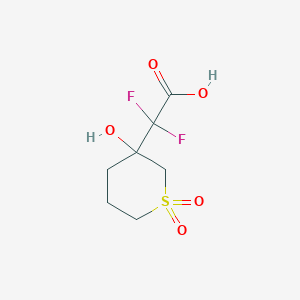
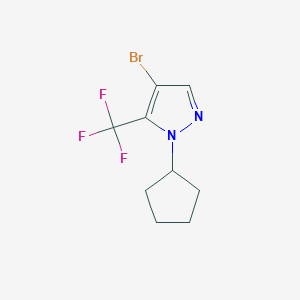

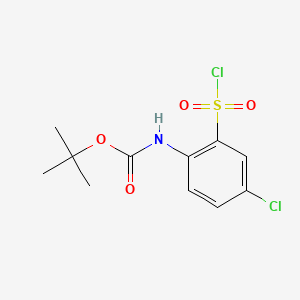

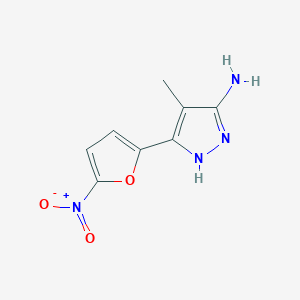
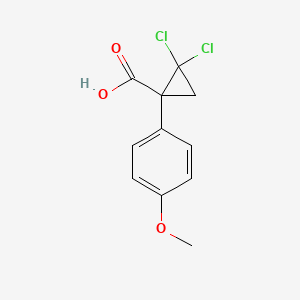
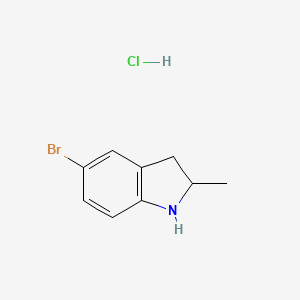
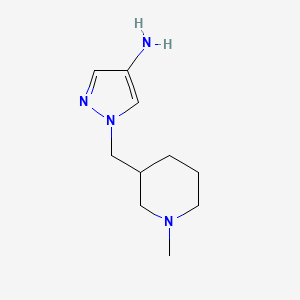
![2-[3-Fluoro-5-(trifluoromethyl)phenyl]-2-methoxyethan-1-amine hydrochloride](/img/structure/B13484730.png)
